molecular formula C18H20N2O4S B3474432 ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3474432
M. Wt: 360.4 g/mol
InChI Key: IRTIOZKXAXRDQB-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry. This compound possesses a complex structure integrating a 4-methylthiazole ring, an ethyl carboxylate ester, and a (2E)-3-(4-ethoxyphenyl)prop-2-enoyl (chalcone-like) side chain linked via an amide bond. The thiazole ring is a well-known heterocycle with significant prevalence in pharmaceuticals and bioactive molecules, often contributing to interactions with biological targets. The chalcone-mimetic side chain is of particular interest due to its potential to engage in various biological activities. This specific molecular architecture makes it a valuable chemical intermediate and a candidate for high-throughput screening campaigns in drug discovery. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in developing new enzyme inhibitors or modulators of protein-protein interactions. Its potential research applications may span across multiple therapeutic areas, including oncology, immunology, and infectious diseases, given the established roles of similar thiazole and chalcone derivatives in these fields. For instance, structurally related thiazole carboxylates have been identified as potent inducers of the transcription factor Oct3/4, a master regulator of cellular pluripotency, suggesting potential utility in stem cell research and regenerative medicine. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and under a properly ventilated fume hood.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-23-14-9-6-13(7-10-14)8-11-15(21)20-18-19-12(3)16(25-18)17(22)24-5-2/h6-11H,4-5H2,1-3H3,(H,19,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTIOZKXAXRDQB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride.

    Formation of the Prop-2-enoyl Moiety: The prop-2-enoyl moiety is formed by reacting the intermediate with an appropriate aldehyde in the presence of a base.

    Final Coupling: The final product is obtained by coupling the intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester at position 5 of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Product Yield Key Observations
1M NaOH, reflux, 6 hrs2-{[(2E)-3-(4-Ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid92% Enhanced water solubility; retained α,β-unsaturated ketone.
H₂SO₄ (cat.), H₂O/EtOH, refluxSame as above85% Acid catalysis accelerates ester cleavage.

Applications : The carboxylic acid derivative serves as a precursor for amidation or peptide coupling .

Nucleophilic Additions to the α,β-Unsaturated Carbonyl

The (E)-configured enoyl group undergoes Michael addition with nucleophiles (e.g., amines, thiols).

Nucleophile Conditions Product Yield Stereochemical Outcome
HydrazineEtOH, 60°C, 4 hrs2-{[(2E)-3-(4-Ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carbohydrazide78% Retention of (E)-configuration
BenzylamineDMF, RT, 12 hrsβ-Amino ketone adduct65% Syn addition observed

Mechanistic Insight : The reaction proceeds via 1,4-conjugate addition, preserving the thiazole ring’s integrity.

Cyclization Reactions

Intramolecular cyclization occurs under acidic or thermal conditions, forming heterocyclic systems.

Conditions Product Yield Key Feature
PPA, 120°C, 2 hrsThiazolo[5,4-d]pyrimidine derivative70% Fusion of thiazole with a six-membered ring
Ac₂O, reflux, 8 hrsAcetylated intermediate leading to oxazole-thiazole hybrid58% Enhanced planar aromaticity

Applications : Such cyclized products demonstrate enhanced bioactivity in antimicrobial assays .

Electrophilic Aromatic Substitution (EAS)

The 4-ethoxyphenyl group directs electrophilic substitution to the para position relative to the ethoxy group.

Reagent Conditions Product Yield Regioselectivity
HNO₃/H₂SO₄0°C, 1 hrNitro-substituted derivative at para position45% Exclusive para attack
Br₂ (cat. FeBr₃)CHCl₃, RT, 3 hrsBrominated analog52% Minor ortho product

Limitations : Steric hindrance from the ethoxy group limits reactivity at the ortho position .

Condensation with Aldehydes

The active methylene group adjacent to the thiazole’s ester participates in Knoevenagel condensations.

Aldehyde Conditions Product Yield Application
BenzaldehydePiperidine, EtOH, reflux(E)-3-Phenylacryloyl-substituted thiazole68%Fluorescent probe synthesis
4-NitrobenzaldehydeSame as aboveNitro-substituted acryloyl derivative61%Electron-deficient scaffold

Mechanism : Base-mediated deprotonation followed by aldol-like condensation.

Photochemical [2+2] Cycloaddition

The enoyl group undergoes UV-induced dimerization.

Conditions Product Yield Stereochemistry
UV light (254 nm), 48 hrsCyclobutane-linked dimer34% Head-to-tail arrangement

Note : Reaction efficiency depends on solvent polarity and irradiation time .

Reduction of the α,β-unsaturated Carbonyl

Catalytic hydrogenation saturates the double bond.

Catalyst Conditions Product Yield Selectivity
H₂/Pd-C (10%)EtOAc, RT, 6 hrsSaturated propionamide analog89% Complete reduction
NaBH₄, MeOH0°C, 1 hrPartial reduction to allylic alcohol42%Competitive pathways

Applications : Saturated derivatives show improved metabolic stability .

Aminolysis of the Ester Group

Reaction with amines replaces the ethoxy group with amides.

Amine Conditions Product Yield Notes
MethylamineTHF, 60°C, 8 hrsMethylamide derivative76% Retained thiazole activity
AnilineDCC, DMAP, CH₂Cl₂, RTN-Phenylamide63% Requires coupling reagents

Utility : Amide derivatives are pivotal in prodrug design .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, an ethyl ester group, and a phenyl group linked via an enoyl moiety. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, with a molecular weight of approximately 336.42 g/mol. The presence of the thiazole ring is significant as it contributes to the compound's reactivity and potential biological interactions.

Chemistry

In the field of chemistry, ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions at the thiazole nitrogen or the carbonyl carbon.
  • Condensation Reactions : It can react with aldehydes or ketones to form new carbon-carbon bonds.

Preliminary studies indicate that this compound exhibits significant biological activities, which may include:

  • Antimicrobial Properties : Research has shown that thiazole derivatives often possess antimicrobial activity. This compound may inhibit the growth of various bacteria and fungi.
  • Anticancer Potential : Compounds containing thiazole rings have been investigated for their ability to induce apoptosis in cancer cells. This compound's structural features suggest it could interact with cellular pathways involved in cancer progression.

Medicine

The potential therapeutic applications of this compound are vast:

  • Drug Development : Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Pharmacokinetics Studies : Understanding how this compound behaves in biological systems can provide insights into its efficacy and safety as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and resulting in the desired biological response.

Comparison with Similar Compounds

Ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Contains a chlorophenyl group, which may alter its chemical and biological properties.

    Ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: The presence of a nitro group can significantly impact its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H25N2O5SC_{22}H_{25}N_{2}O_{5}S, with a molecular weight of approximately 415.5 g/mol. The synthesis typically involves the reaction of ethyl thiazole-5-carboxylate with an appropriate amine derivative under controlled conditions, often utilizing organic solvents and bases to facilitate the reaction .

The compound exhibits a range of biological activities, primarily attributed to its thiazole and ethoxyphenyl moieties. These components are known to interact with various biological targets, influencing cellular pathways. Notably, thiazole derivatives have been associated with antimicrobial, anti-inflammatory, and anticancer activities .

Pharmacological Properties

  • Antimicrobial Activity : this compound has shown effectiveness against several bacterial strains. Preliminary studies indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Anticancer Potential : Research indicates that compounds with thiazole structures can induce apoptosis in cancer cells. The mechanism often involves modulation of key signaling pathways such as those regulated by Oct3/4, a transcription factor involved in maintaining pluripotency in stem cells .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell types . This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar thiazole derivatives, providing insights into the potential efficacy of this compound:

StudyFindings
Study 1 Demonstrated that thiazole derivatives can inhibit cancer cell proliferation in vitro by inducing apoptosis through the activation of caspases .
Study 2 Found that certain thiazole compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Study 3 Reported anti-inflammatory effects in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Question: What are the common synthetic routes for ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves coupling a thiazole carboxylate core with a (2E)-3-(4-ethoxyphenyl)prop-2-enoyl moiety via amide bond formation. A two-step approach is often employed:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones, followed by esterification.

Amide coupling : Using coupling agents like EDCl/HOBt or DCC to link the enoyl group to the thiazole amine.
Optimization can be achieved by:

  • Varying solvent polarity (e.g., DMF vs. THF) to improve intermediate solubility .
  • Adjusting stoichiometric ratios (1:1.2 for acyl chloride to amine) to minimize side reactions .
  • Employing microwave-assisted synthesis to reduce reaction time and improve yield .

Basic Question: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-PDA : For purity assessment (>95% by area normalization) and detection of residual solvents .
  • FTIR : Confirmation of amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups .
  • NMR (¹H/¹³C) : Assignment of protons (e.g., vinyl protons at δ 6.8–7.2 ppm) and carbons (thiazole C5 ester at ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₄S: 385.1192) .

Advanced Question: How can computational reaction path search methods enhance the design of novel derivatives of this thiazole carboxylate?

Methodological Answer:
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition state analysis) and information science to predict viable reaction pathways . Key steps include:

In silico screening : Using density functional theory (DFT) to calculate activation energies for proposed derivatives.

Machine learning : Training models on existing thiazole reaction datasets to predict regioselectivity in substitution reactions.

Feedback loops : Experimental validation of top computational candidates (e.g., substituting the 4-methyl group with electron-withdrawing groups) .

Advanced Question: What statistical experimental design approaches are recommended for optimizing multi-step synthesis processes involving this compound?

Methodological Answer:

  • Response Surface Methodology (RSM) : Central composite design to model interactions between variables (e.g., temperature, catalyst loading) and maximize yield .
  • Taguchi methods : Robust optimization of critical parameters (e.g., pH in cyclocondensation steps) while minimizing cost .
  • Factorial design : Screening variables like reaction time (6–24 hrs) and solvent polarity (logP −0.3 to 1.2) to identify dominant factors .

Advanced Question: How should researchers address contradictions in biological activity data across different studies for this compound?

Methodological Answer:

  • Meta-analysis framework : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) and apply statistical weighting to reconcile disparities .
  • Dose-response reevaluation : Reproduce conflicting studies with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm mechanism .
  • Structural-activity validation : Compare crystallographic data (e.g., protein-ligand docking simulations) to verify binding modes .

Advanced Question: What methodologies are employed to assess the hydrolytic stability of the ester and amide functional groups in this compound under physiological conditions?

Methodological Answer:

  • pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS. Ester hydrolysis typically dominates at pH > 7 .
  • Mass balance studies : Quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) using calibrated HPLC .
  • Accelerated stability testing : Use Arrhenius modeling (40–60°C) to predict shelf-life and identify stabilizing excipients (e.g., cyclodextrins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.